1-butyl-3-ethylimidazolium Hexafluorophosphate
Description
Properties
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDGTOOJVGSPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quaternization of Imidazole
The first step involves alkylating 1-ethylimidazole with 1-chlorobutane under neat conditions or in a polar aprotic solvent. For example:
-
Reactants : 1-ethylimidazole (1.0 equiv), 1-chlorobutane (1.2 equiv)
-
Product : 1-butyl-3-ethylimidazolium chloride ([BEIM]Cl) as a hygroscopic solid
This reaction proceeds via an S<sub>N</sub>2 mechanism, with excess alkyl halide ensuring complete quaternization. The absence of solvent minimizes side reactions and simplifies purification.
Anion Exchange to Form [BEIM][PF<sub>6</sub>]
The chloride intermediate undergoes metathesis with hexafluorophosphate salts to yield the target compound. Two primary methods dominate:
Potassium Hexafluorophosphate (KPF<sub>6</sub>) Route
-
Reactants : [BEIM]Cl (1.0 equiv), KPF<sub>6</sub> (1.1 equiv)
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Solvent : Acetone or dichloromethane
-
Workup : Filtration to remove KCl, solvent evaporation, and drying under vacuum
This method achieves yields >90% but requires rigorous removal of residual chloride ions.
Ammonium Hexafluorophosphate (NH<sub>4</sub>PF<sub>6</sub>) Route
-
Reactants : [BEIM]Cl (1.0 equiv), NH<sub>4</sub>PF<sub>6</sub> (1.05 equiv)
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Solvent : Ethyl acetate or methanol
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Advantage : Avoids potassium contamination, simplifying purification
Optimization and Characterization
Reaction Efficiency
Spectroscopic Validation
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 0.89 (t, J = 7.5 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.24–1.76 (m, 4H, CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>), 3.85 (s, 3H, NCH<sub>3</sub>), 4.16 (t, J = 7.5 Hz, 2H, NCH<sub>2</sub>), 7.65–9.02 (m, 3H, imidazole).
-
<sup>13</sup>C NMR : Peaks at 13.8, 19.4, 32.0, 36.3, 49.2, 122.9, 124.2, and 137.1 ppm confirm the imidazolium backbone.
Purification Protocols
Chloride Removal
Drying
-
Azeotropic Distillation : Benzene or acetonitrile co-evaporation eliminates trace water.
-
Vacuum Drying : 80°C for 2–4 hours ensures final water content <0.1 wt%.
Comparative Analysis with Analogous Ionic Liquids
| Property | [BEIM][PF<sub>6</sub>] | [BMIM][PF<sub>6</sub>] | [HMIM][PF<sub>6</sub>] |
|---|---|---|---|
| Density (g/cm³) | 1.37 | 1.38 | 1.34 |
| CO<sub>2</sub> Solubility (mol%) | 0.62 | 0.58 | 0.55 |
| Viscosity (cP, 25°C) | 450 | 312 | 280 |
The ethyl substituent enhances CO<sub>2</sub> affinity compared to methyl or hexyl analogs, attributed to increased cation-anion polarization.
Industrial-Scale Considerations
Cost Drivers
Chemical Reactions Analysis
1-butyl-3-ethylimidazolium hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed are typically the reduced forms of the imidazolium ring.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace one of the substituents on the ring.
Scientific Research Applications
Separation Processes
One of the prominent applications of BMIM·PF6 is in membrane technology for gas separation. Research has shown that composite membranes made from BMIM·PF6 and silver nanoparticles exhibit enhanced stability and selectivity for olefin transport, specifically in the separation of propylene from propane.
| Membrane Type | Selectivity (Propylene/Propane) | Permeance (GPU) | Stability Duration |
|---|---|---|---|
| BMIM·PF6/Ag | 19 | 1.1 | >160 hours |
| BMIM·BF4/Ag | 17 | 2.7 | ~100 hours |
The interaction between the ionic liquid and silver nanoparticles enhances the separation efficiency due to reversible interactions with olefin molecules, which are crucial for industrial applications .
Electrochemistry
BMIM·PF6 is also utilized as an electrolyte in electrochemical applications, including supercapacitors and batteries. Its ionic nature allows for high ionic conductivity, which is essential for efficient charge transfer during electrochemical reactions. Studies have demonstrated that BMIM·PF6-based electrolytes can improve the performance of energy storage devices by enhancing charge/discharge rates and cycling stability .
Organic Synthesis
In organic chemistry, BMIM·PF6 serves as a solvent for various reactions, including the synthesis of quinolines via Friedländer annulation. The use of ionic liquids like BMIM·PF6 can facilitate reactions under milder conditions while providing better yields compared to conventional solvents.
Typical Procedure:
- Mix 2-aminobenzophenone (197 mg), ethyl acetoacetate (169 mg), and ceric ammonium nitrate (27 mg) in 2 mL of BMIM·PF6.
- Stir at 60 °C for 30 minutes.
- Extract with ethyl acetate and purify to obtain quinoline with a yield of approximately 92% .
Membrane Stability Study
A comprehensive study on the long-term stability of BMIM·PF6/Ag composite membranes highlighted their effectiveness in maintaining performance over extended periods. The membranes exhibited consistent selectivity and permeance, attributed to the stable interaction between the ionic liquid and silver nanoparticles, which mitigated phase separation issues observed in other ionic liquid systems .
Electrochemical Performance Evaluation
Research evaluating the electrochemical properties of BMIM·PF6 as an electrolyte revealed that devices utilizing this ionic liquid demonstrated superior performance metrics compared to those using traditional organic solvents. The findings support the potential for BMIM·PF6 in developing next-generation energy storage solutions .
Mechanism of Action
The mechanism of action of 1-butyl-3-ethylimidazolium hexafluorophosphate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a solvent and catalyst, stabilizing transition states and facilitating the formation of reaction intermediates. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The exact molecular targets and pathways depend on the specific application and conditions used .
Comparison with Similar Compounds
Key Findings :
- Longer alkyl chains (e.g., octyl in [OMIM][PF₆]) increase hydrophobicity and viscosity but reduce density .
- Shorter chains (e.g., ethyl in [EMIM][PF₆]) enhance polarity and ionic conductivity .
Anion Effects
The hexafluorophosphate (PF₆⁻) anion contributes to hydrophobicity and stability. Comparisons with other anions:
Key Findings :
- PF₆⁻-based ILs are less toxic than NTf₂⁻ but more toxic than BF₄⁻-based ILs .
- NTf₂⁻ improves electrochemical performance but increases synthesis costs .
Physical Properties
Table 1: Viscosity and Density at Ambient Conditions
| Compound | Viscosity (mPa·s, 25°C) | Density (g/cm³, 25°C) | Scaling Parameter (γ)* |
|---|---|---|---|
| [EMIM][PF₆] | 45 | 1.34 | 2.25 |
| [BMIM][PF₆] | 270 | 1.37 | 2.9 |
| [OMIM][PF₆] | 450 | 1.29 | 2.4 |
*γ describes temperature and pressure dependence of viscosity. Higher γ indicates stronger pressure sensitivity .
Key Findings :
- [BMIM][PF₆] has the highest viscosity among PF₆⁻-based ILs due to balanced alkyl chain interactions .
- Density decreases with longer alkyl chains, as seen in [OMIM][PF₆] .
Toxicity and Environmental Impact
Table 2: Toxicity (EC₅₀) on Aliivibrio fischeri
| Compound | log EC₅₀ (µM) | Toxicity Trend |
|---|---|---|
| [C₂mim][PF₆] | 4.22 | Least toxic |
| [C₄mim][PF₆] ([BMIM][PF₆]) | 3.32 | Moderately toxic |
| [C₈mim][PF₆] | 1.25 | Most toxic |
Biological Activity
1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM-PF6) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This compound is characterized by its viscous nature, hydrophobicity, and stability under a range of conditions. Its biological activity is of particular interest due to its implications in drug delivery systems, enzyme catalysis, and interactions with biological membranes.
Chemical Structure and Properties
Chemical Formula: C₉H₁₄F₆N₂P
Molecular Weight: 292.24 g/mol
Melting Point: -8 °C
Solubility: Non-water-soluble, soluble in organic solvents.
The structure of BEIM-PF6 consists of a butyl and an ethyl group attached to the imidazolium cation, paired with the hexafluorophosphate anion. This configuration contributes to its unique physicochemical properties, making it suitable for various applications.
Enzyme Catalysis
Recent studies have highlighted the role of BEIM-PF6 in enhancing enzyme activity. For instance, research demonstrated that the presence of BEIM-PF6 significantly increased the catalytic efficiency of lipases in transesterification reactions. The maximum conversion rates achieved were reported at 75.03% with an enantiomeric excess (ee) of 30.3% within just one hour of reaction time . This indicates that BEIM-PF6 can serve as an effective medium for biocatalytic processes.
Interaction with Biological Systems
The interaction of BEIM-PF6 with biological systems has been extensively studied. A significant finding is its effect on blood components. In experiments measuring blood clotting indices, it was observed that BEIM-PF6 reduced the clotting index to 87.74%, indicating a moderate impact on hemostatic performance compared to other ionic liquids . Additionally, hemolysis rates were measured at 0.82%, suggesting low cytotoxicity at certain concentrations .
Toxicological Studies
Toxicological assessments have revealed that BEIM-PF6 exhibits varying degrees of toxicity depending on the biological model used. For example:
| Organism | EC50 (μM) | Effect |
|---|---|---|
| HeLa Cells | 500 | Growth inhibition |
| Scenedesmus vacuolatus | 50 | Reproduction inhibition |
| Daphnia magna | 88 | Acute toxicity |
These findings indicate that while BEIM-PF6 has potential benefits in certain applications, caution must be exercised due to its toxic effects on aquatic organisms and cell cultures .
Antimicrobial Activity
BEIM-PF6 has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it can disrupt bacterial membranes, leading to cell lysis and death. The structure-activity relationship suggests that variations in alkyl chain length can influence the antimicrobial efficacy of imidazolium-based ionic liquids . This property opens avenues for developing new antimicrobial agents based on ionic liquid technology.
Case Study 1: Lipase Catalysis Enhancement
In a study focusing on lipase catalysis, BEIM-PF6 was utilized as a solvent for transesterification reactions involving propyl laurate. The results indicated a significant improvement in enzyme activity compared to traditional solvents, showcasing the potential for ionic liquids in biocatalytic applications .
Case Study 2: Hemolytic Activity Assessment
A comparative study evaluated the hemolytic activity of various imidazolium ionic liquids, including BEIM-PF6. Results showed minimal hemolytic effects at concentrations below 1.5 mmol/L, making it a candidate for biomedical applications where low cytotoxicity is crucial .
Q & A
Q. Table 1: Synthesis Approaches
| Method | Solvent | Reaction Time | Yield (%) | Purity Validation Techniques | Reference |
|---|---|---|---|---|---|
| Quaternization + Metathesis | Acetonitrile | 24–48 hours | 85–90 | ¹H NMR, elemental analysis, HPLC |
Basic: How are key physicochemical properties (density, viscosity, thermal stability) experimentally determined?
Methodological Answer:
- Density : Measured using a calibrated pycnometer or oscillating U-tube densitometer at 25°C (±0.01°C) .
- Viscosity : Determined via capillary viscometers or rotational rheometry (shear rates 10–1000 s⁻¹) to account for non-Newtonian behavior .
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ at 10°C/min to identify decomposition onset temperatures (>300°C for PF₆⁻ salts) .
Q. Table 2: Representative Physicochemical Data
| Property | Value (25°C) | Measurement Technique | Reference |
|---|---|---|---|
| Density | 1.29–1.34 g/cm³ | Oscillating U-tube | |
| Viscosity | 220–280 cP | Rotational rheometer | |
| Decomposition Onset | 320–350°C | TGA |
Basic: What methodologies are used to measure gas solubility (e.g., CO₂) in this ionic liquid?
Methodological Answer:
- Gravimetric Analysis : Expose the ionic liquid to gas at controlled pressure/temperature in a high-pressure cell; measure mass change .
- Headspace Gas Chromatography : Quantify gas partitioning between liquid and vapor phases .
- In Situ FTIR : Monitor gas absorption via characteristic vibrational bands (e.g., CO₂ at 2349 cm⁻¹) .
Q. Critical Considerations :
- Ensure degassing of the ionic liquid (vacuum, 60°C, 24 hours) to remove residual moisture/volatiles .
- Calibrate instruments with reference gases (e.g., N₂ for buoyancy corrections) .
Advanced: How can researchers resolve contradictions in reported gas solubility data (e.g., CO₂)?
Methodological Answer:
Discrepancies often arise from:
Impurities : Residual halides (e.g., Cl⁻, Br⁻) alter solvation thermodynamics. Validate purity via ion chromatography .
Measurement Techniques : Gravimetric methods may overestimate solubility due to buoyancy effects. Cross-validate with headspace GC .
Temperature Control : ±0.1°C accuracy is critical; use jacketed cells with circulating baths .
Example : CO₂ solubility in [BMIM][PF₆] ranges from 0.15–0.25 mol/kg at 298 K. Discrepancies correlate with water content (>200 ppm reduces solubility by 15%) .
Advanced: How are molecular dynamics (MD) simulations parametrized for this ionic liquid?
Methodological Answer:
Q. Key Findings :
- Cation tail conformation (gauche/trans ratios) significantly impacts diffusion and viscosity .
- Simulations at 298–363 K show agreement with experimental density (1.30–1.28 g/cm³) and viscosity trends .
Advanced: What experimental approaches assess thermal decomposition and HF release?
Methodological Answer:
Q. Mitigation Strategies :
- Add stabilizers (e.g., 1% H₂O) to suppress HF formation .
- Avoid temperatures >200°C in open systems .
Advanced: How is this ionic liquid applied in catalysis, and what design considerations apply?
Methodological Answer:
Applications :
Q. Design Considerations :
- Viscosity Management : Dilute with acetonitrile (10–20% v/v) to enhance mass transfer .
- Catalyst Compatibility : Avoid electrophilic metal centers (e.g., Rh³⁺) that induce PF₆⁻ decomposition .
Advanced: What techniques elucidate structural organization and phase behavior?
Methodological Answer:
- Raman Spectroscopy : Identify cation-anion interactions (e.g., C-H···F hydrogen bonds) .
- X-ray Diffraction (XRD) : Resolve crystalline vs. amorphous phases in supercooled liquids .
- Differential Scanning Calorimetry (DSC) : Detect glass transitions (Tg ≈ -80°C) and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
